2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

Immuno-oncology Enzyme Inhibition IDO/TDO

Researchers dissecting IDO vs TDO contributions in tumor immunosuppression require selective chemical probes; generic indole substitutions risk irreproducible target engagement due to altered affinity profiles. • Differential probe: TDO IC50=36 nM vs IDO IC50=3160 nM for pathway dissection in cancer immunology • Cellular activity: IDO1 IC50=1000 nM for kynurenine production & T-cell proliferation assays • Versatile building block: amino & carbonitrile handles enable pyrimido[4,5-b]indole library synthesis • Supply: ≥95% purity, room temp storage, ambient global shipping

Molecular Formula C15H15N3
Molecular Weight 237.3 g/mol
CAS No. 55817-78-2
Cat. No. B1282116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
CAS55817-78-2
Molecular FormulaC15H15N3
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(N2C3=CC=CC=C3)N)C#N
InChIInChI=1S/C15H15N3/c16-10-13-12-8-4-5-9-14(12)18(15(13)17)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9,17H2
InChIKeyKUEYFNWTDKAKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile Overview


2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a heterocyclic organic compound belonging to the class of tetrahydroindoles [1]. It is characterized by a tetrahydroindole ring system with an amino group at the 2-position and a nitrile group at the 3-position [2]. This compound is primarily used as a research chemical and a building block in the synthesis of more complex molecules with potential biological activity [3].

Workflow IDO/TDO pathway inhibition studies
Selection Target selectivity profiling context
Use Context Heterocyclic building block for library synthesis

Substitution Risks for 2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile


Simple substitution of this compound with other indole derivatives is not recommended due to significant variations in biological target engagement. The specific arrangement of the amino, phenyl, and carbonitrile groups on the tetrahydroindole core is crucial for its interaction with enzymes like Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) [1]. As evidenced by the binding data, even minor structural changes can drastically alter affinity and selectivity profiles [2]. Therefore, generic substitution without comparative functional data introduces substantial risk in experimental reproducibility and target validation studies.

Structural analog substitution
Minor indole modifications may shift IDO/TDO target engagement and selectivity profiles.
Functional group impact
Amino, phenyl, and carbonitrile groups critically define enzyme interaction; replacement can alter affinity.
Assay context mismatch
Generic substitution without comparative functional data may compromise target validation reproducibility.

Comparative Activity of 2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile


IDO and TDO Inhibition Selectivity

The compound demonstrates a clear preference for inhibiting human IDO over mouse TDO. It inhibits recombinant human IDO with an IC50 of 3160 nM, while its activity against TDO (unknown origin) is markedly less potent, with an IC50 of 36 nM [1]. This differential activity highlights a potential selectivity window.

IDO/TDO Selectivity
Cross-study comparable
IDO IC50 = 3160 nM; TDO IC50 = 36 nM
Supports target selectivity research
87-fold difference; recombinant enzyme context
Immuno-oncology Enzyme Inhibition IDO/TDO

Cellular IDO1 Inhibition

In a cellular context, the compound exhibits an IC50 of 1000 nM for inhibiting IDO1 in IFN-gamma stimulated human HeLa cells [1]. This cellular potency is weaker than that of other known IDO1 inhibitors, such as epacadostat (IC50 ~ 10 nM) [2], but provides a benchmark for its activity in a more physiologically relevant system.

Cellular IDO1 Inhibition
Cross-study comparable
IC50 = 1000 nM (HeLa); Epacadostat ~10 nM
Benchmarks cellular target engagement
100-fold less potent; kynurenine endpoint
Cellular Assay IDO1 Kynurenine

Adenosine Receptor Antagonist Synthesis

This compound serves as a key intermediate in the synthesis of more complex structures, such as pyrimido[4,5-b]indoles [1]. This class of compounds has been explored for their affinity towards adenosine receptors [2]. While the target compound itself is not the active entity, its use as a synthetic precursor is a defining characteristic compared to simple indole building blocks that lack the functional groups for such transformations.

Synthetic Utility
Class-level inference
Precursor for pyrimido[4,5-b]indoles
Enables library synthesis for receptor screening
Functional handles enable cyclization; data to verify
Synthetic Chemistry Adenosine Receptors Building Block

Applications of 2-Amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile


Immuno-Oncology Target Validation

This compound is best suited for in vitro studies aimed at validating IDO or TDO as a therapeutic target. Its measurable, albeit moderate, inhibitory activity against IDO1 in cells (IC50 = 1000 nM) [1] makes it a useful tool for assessing the downstream effects of IDO1 inhibition on kynurenine production and T-cell proliferation in a controlled laboratory setting, distinct from more potent clinical candidates.

IDO/TDO Differentiation Probe

The differential inhibitory profile (IDO IC50 = 3160 nM vs. TDO IC50 = 36 nM) [2] allows researchers to use this compound as a chemical probe to dissect the relative contributions of IDO and TDO in specific biological pathways. This is particularly valuable in cancer immunology, where both enzymes can contribute to immune suppression.

Heterocyclic Library Building Block

The compound is a valuable starting material for synthesizing more complex fused heterocycles, such as pyrimido[4,5-b]indoles [3]. Its functional groups (amino, carbonitrile) provide versatile handles for further chemical modification, enabling the construction of diverse compound libraries for screening against various biological targets, including adenosine receptors.

Application
Selection Property
Validation Focus
IDO/TDO pathway target validation
Enzyme inhibition selectivity profile
Downstream kynurenine and T-cell proliferation endpoints
IDO vs TDO pathway differentiation
Differential enzyme inhibition profile
Relative pathway contribution analysis
Heterocyclic library synthesis
Functional group reactivity
Synthesis of fused heterocycles and receptor screening

Technical Documentation Hub

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